5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

BRD4 BET bromodomain BD2 selectivity

Pan-BET inhibitors cannot distinguish BRD4 BD1 from BD2, masking domain-specific transcriptional roles. This compound-with >10,000-fold BD2 selectivity (Kd 0.300 nM) vs. BD1 (Kd ~3.4 μM)-solves this bottleneck. • Enables dissection of BD2-specific MYC regulation & enhancer-promoter looping. • Ideal positive control for BROMOscan/AlphaScreen screening cascade calibration. • Supplied as dry powder; global B2B shipping for R&D use.

Molecular Formula C17H17BrN4O2
Molecular Weight 389.253
CAS No. 1797574-02-7
Cat. No. B2705470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
CAS1797574-02-7
Molecular FormulaC17H17BrN4O2
Molecular Weight389.253
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=C(C=CC=N3)C#N
InChIInChI=1S/C17H17BrN4O2/c18-15-4-3-14(24-15)17(23)21-11-12-5-8-22(9-6-12)16-13(10-19)2-1-7-20-16/h1-4,7,12H,5-6,8-9,11H2,(H,21,23)
InChIKeyHSZWSZFFKHQENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromofuran Carboxamide (CAS 1797574-02-7): Structural & Pharmacological Baseline


5-Bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 1797574-02-7) is a synthetic heterocyclic small molecule belonging to the 2-furanilide class, characterized by a 5-bromofuran-2-carboxamide core linked via a methylene bridge to a piperidine ring substituted at the 1-position with a 3-cyanopyridin-2-yl group [1]. Its molecular formula is C₁₇H₁₇BrN₄O₂ (MW 389.25 g/mol). The compound has been identified as a ligand for bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomain and extra-terminal) family of epigenetic reader proteins [2]. Quantitative binding data demonstrate potent engagement of the second bromodomain (BD2) of BRD4, establishing this compound as a structurally distinct chemical probe within the bromodomain inhibitor landscape.

BRD4 BD2-selective epigenetic probe
Structurally distinct 2-furanilide chemotype
Suitable for BET domain-selective functional studies

5-Bromofuran Carboxamide: Differentiation from Generic Analogs


Substitution with generic piperidine-furan carboxamide analogs is not viable because minor structural perturbations in this chemotype profoundly alter bromodomain selectivity and binding kinetics. The target compound's specific substitution pattern—5-bromo on the furan ring, 3-cyano on the pyridine, and the methylene-linked piperidine scaffold—generates a unique three-dimensional pharmacophore that dictates differential engagement of BRD4 BD1 versus BD2 [1]. Publicly available affinity data indicate that the compound binds BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM in the BROMOscan assay, whereas its affinity for BRD4 BD1 is approximately four orders of magnitude weaker (Kd ≈ 3.3–3.4 μM by ITC and fluorescence anisotropy), demonstrating pronounced intra-BET selectivity [1]. Even closely related analogs lacking the 5-bromo substituent or bearing alternative heterocyclic replacements exhibit qualitatively different selectivity profiles, as bromodomain binding pockets are exquisitely sensitive to the shape and electrostatic potential of the ligand's peripheral substituents. Therefore, procurement of the exact CAS 1797574-02-7 compound is mandatory for experiments requiring the reported BD2-preferential BRD4 binding phenotype.

Bromine substituent
5-Bromo removal eliminates halogen bonding and may shift BD2/BD1 selectivity profile.
3-Cyano group
Absence reduces shape complementarity to BD2 pocket; affinity and selectivity may not transfer.
Methylene linker
Alternative linkers increase conformational entropy penalty, potentially weakening BD2 binding.

5-Bromofuran Carboxamide: Quantitative Differentiation Evidence


Intra-BET BD2/BD1 Selectivity

The compound demonstrates potent and selective binding to the second bromodomain (BD2) of BRD4, with a measured Kd of 0.300 nM in the BROMOscan competition binding assay [1]. In contrast, binding to BRD4 BD1 is substantially weaker: Kd values of 3.30–3.40 μM were obtained by isothermal titration calorimetry (ITC) and fluorescence anisotropy assays [1]. The resulting BD2/BD1 selectivity ratio exceeds 10,000-fold, a degree of intra-BET discrimination that is uncommon among first-generation BET inhibitors such as (+)-JQ1, which binds BD1 and BD2 with nearly equal affinity (Kd ≈ 50–90 nM for both domains) [2]. This selectivity profile enables experiments aimed at dissecting BD2-specific pharmacological effects without confounding BD1-driven transcriptional modulation.

BD2/BD1 selectivity
Class-level
Kd (BD2) 0.300 nM; BD2/BD1 selectivity >10,000-fold vs. (+)-JQ1 (pan-BET, ~0.56-fold)
Supports BD2-selective target engagement interpretation
BD1 Kd ≈ 3.3–3.4 μM; BROMOscan assay
BRD4 BET bromodomain BD2 selectivity BROMOscan epigenetic probe

Bromofuran Halogen Bonding Advantage

The presence of a bromine atom at the 5-position of the furan ring introduces a polarizable σ-hole capable of forming halogen bonds with backbone carbonyl oxygens or π-systems within the BRD4 BD2 binding pocket. Computational analyses of analogous bromodomain-ligand co-crystal structures indicate that bromine substituents can contribute up to −1.5 to −3.0 kcal/mol in binding free energy relative to hydrogen or methyl substituents at the same position through halogen bonding interactions [1]. This interaction is geometrically constrained and cannot be replicated by the smaller chlorine atom (weaker σ-hole) or by the metabolically labile iodine. The 5-bromofuran motif thus represents a specific design feature that directly impacts binding thermodynamics and residence time, differentiating it from des-bromo, 5-chloro, or 5-methylfuran analogs commonly found in screening collections.

Halogen bonding
Class-level
Predicted ΔΔG −1.5 to −3.0 kcal/mol (bromine σ-hole)
Halogen bonding may contribute to binding enthalpy
Computational inference; experimental validation pending
halogen bonding structure-activity relationship furan carboxamide BRD4 inhibitor design

3-Cyanopyridine Substitution and BD2 Shape Complementarity

The 3-cyanopyridin-2-yl substituent on the piperidine nitrogen provides a specific geometric and electronic signature that enhances shape complementarity with the BRD4 BD2 acetyl-lysine binding pocket. The nitrile group acts as a hydrogen bond acceptor while the pyridine nitrogen participates in water-mediated interactions with conserved residues. In contrast, analogs bearing unsubstituted 2-pyridyl or phenyl groups at this position lose these interaction anchors. Published structure-activity relationship (SAR) studies on related pyridyl-piperidine BET inhibitor series demonstrate that cyano substitution at the 3-position of the pyridine ring improves BD2 affinity by 5- to 20-fold compared to the corresponding unsubstituted pyridyl analogs [1]. This SAR trend is consistent with the sub-nanomolar BD2 Kd observed for the target compound and supports the critical role of the 3-cyano group in achieving the reported selectivity profile.

3-Cyano contribution
Class-level
~5–20-fold BD2 affinity improvement vs. unsubstituted pyridine analog
Cyano substitution supports shape complementarity to BD2
SAR inference from patent series
cyanopyridine shape complementarity BRD4 BD2 structure-based design

Conformational Rigidity of Methylene-Piperidine Linker

The methylene (-CH₂-) bridge connecting the piperidine ring to the furan-2-carboxamide moiety imposes a specific conformational preference that pre-organizes the pharmacophore for BD2 binding. In contrast, ethylene (-CH₂CH₂-) linked analogs introduce an additional rotatable bond, increasing the conformational entropy penalty upon binding by an estimated 0.5–1.0 kcal/mol [1]. Direct amide-linked analogs lacking the methylene spacer alter the vector of the furan-carboxamide relative to the piperidine ring, resulting in a suboptimal fit within the BD2 pocket. This conformational restriction is particularly important for achieving the reported sub-nanomolar Kd, as even small losses in binding free energy (ΔΔG ≈ 0.5 kcal/mol) correspond to approximately 2–3-fold reductions in affinity.

Linker rigidity
Data to verify
Methylene linker reduces entropy penalty by ~0.5–1.0 kcal/mol vs. ethylene
Linker conformation may support binding affinity
Estimated from free energy perturbation calculations
methylene linker conformational restriction piperidine scaffold entropic penalty

5-Bromofuran Carboxamide: Optimal Application Scenarios


BD2-Selective Chemical Probe for BRD4 Functional Studies

With a BRD4 BD2 Kd of 0.300 nM and >10,000-fold selectivity over BD1 [1], this compound serves as a highly discriminating chemical probe for experiments that aim to deconvolve BD1-versus BD2-specific transcriptional outputs. Researchers investigating the differential roles of BRD4 bromodomains in MYC transcriptional regulation, enhancer–promoter looping, or lineage-specific gene expression programs can employ this compound to selectively inhibit BD2 while leaving BD1 function intact. This contrasts with pan-BET inhibitors such as (+)-JQ1 or OTX015, which simultaneously ablate both BD1 and BD2 functions, precluding domain-specific mechanistic dissection.

Reference Standard for Bromodomain Selectivity Profiling

Pharmaceutical discovery programs developing next-generation BET inhibitors require well-characterized reference compounds with defined selectivity fingerprints for assay validation and screening cascade calibration. The extreme BD2/BD1 selectivity ratio (>10,000-fold) of this compound makes it an ideal positive control for benchmarking intra-BET selectivity in BROMOscan, AlphaScreen, or TR-FRET bromodomain binding panels [1]. Its inclusion in screening decks enables quantitative assessment of whether hits from high-throughput screens exhibit BD1, BD2, or pan-BET binding modes, thereby informing medicinal chemistry triage decisions.

Lead for BD2-Selective BET Inhibitor Optimization

Clinical development of BET inhibitors has been hampered by dose-limiting thrombocytopenia and gastrointestinal toxicity attributed to concomitant BD1 inhibition. The unprecedented BD2 selectivity of this compound—arising from the synergistic contributions of the 5-bromofuran halogen bond donor, 3-cyanopyridine shape complementarity element, and methylene-piperidine conformational scaffold [2]—provides a structurally enabled starting point for medicinal chemistry optimization campaigns. Structure-guided elaboration of this chemotype can yield clinical candidates that maintain the BD2-selective profile while improving pharmacokinetic properties, potentially delivering BET inhibitors with wider therapeutic indices [3].

Application
Selection Property
Validation Focus
BRD4 BD2 functional studies
BD2/BD1 selectivity window
BD2-specific transcriptional endpoint interpretation
Bromodomain selectivity profiling
Defined selectivity fingerprint
Intra-BET selectivity benchmarking
BD2-selective inhibitor design
Structurally enabled BD2 pharmacophore
Selectivity-driven scaffold elaboration and model-response profiling
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